molecular formula C9H4FN B1459901 2-Ethynyl-3-fluorobenzonitrile CAS No. 1848959-59-0

2-Ethynyl-3-fluorobenzonitrile

Cat. No. B1459901
M. Wt: 145.13 g/mol
InChI Key: RQWZVPXAHKROAN-UHFFFAOYSA-N
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Description

2-Ethynyl-3-fluorobenzonitrile is a chemical compound with the molecular formula C9H4FN and a molecular weight of 145.13 . It is also known as Benzonitrile, 2-ethynyl-3-fluoro- .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-3-fluorobenzonitrile can be analyzed using various spectroscopic techniques. The precise excitation energy (band origin) and adiabatic ionization energy were determined to be 36,028 ± 2 cm −1 and 78,650 ± 5 cm −1 for 2-fluorobenzonitrile and 35,989 ± 2 cm −1 and 78,873 ± 5 cm −1 for 3-fluorobenzonitrile, respectively .


Physical And Chemical Properties Analysis

2-Ethynyl-3-fluorobenzonitrile has a predicted boiling point of 241.6±30.0 °C and a predicted density of 1.18±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Precursors for Radioligands

A study focused on an efficient synthesis process for a precursor molecule related to PET radioligands, utilizing a similar ethynyl and fluoro substituted benzonitrile compound. This process involves a novel synthon for Sonogashira coupling, indicating the compound's relevance in developing diagnostic tools in medicine, particularly for imaging purposes (Gopinathan, Jin, & Rehder, 2009).

Structural and Electronic Properties

Research has been conducted on the energetic and structural properties of monofluorobenzonitriles, providing data on their thermodynamic characteristics, electronic properties, and phase transitions. Such studies are crucial for understanding the fundamental properties that might apply to "2-Ethynyl-3-fluorobenzonitrile," especially in material science and electronic applications (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Halodeboronation Studies

Investigations into the halodeboronation reactions of aryl boronic acids, including those related to fluoro and cyano substituted benzonitriles, highlight the synthetic versatility of these compounds. Such reactions are pivotal for creating complex molecules for pharmaceuticals and agrochemicals (Szumigala, Devine, Gauthier, & Volante, 2004).

Carbon Dioxide Sensing

A study demonstrated the use of ethynylated-thiourea derivatives for carbon dioxide gas sensing, suggesting that compounds like "2-Ethynyl-3-fluorobenzonitrile" could play a role in environmental monitoring and control systems through resistive-type sensors operated at room temperature (Daud, Wahid, & Khairul, 2019).

Chemical Fixation of Carbon Dioxide

Research on the catalytic chemical fixation of CO2 into valuable products using aminobenzonitriles indicates potential applications in green chemistry and carbon capture technologies. This showcases the importance of functionalized benzonitriles in addressing environmental challenges (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Safety And Hazards

The safety data sheet for 2-Ethynyl-3-fluorobenzonitrile indicates that it may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-ethynyl-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-8-7(6-11)4-3-5-9(8)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWZVPXAHKROAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-3-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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